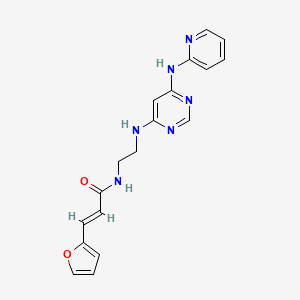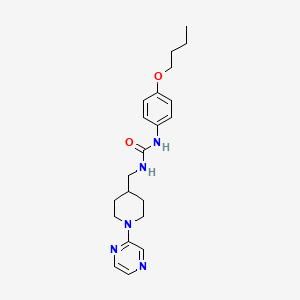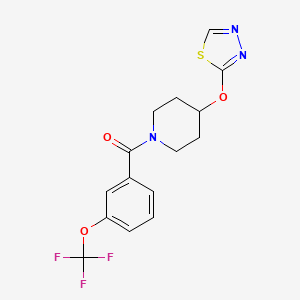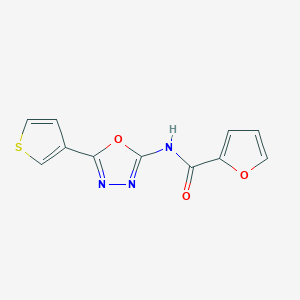
Methyl 3-(morpholinosulfonyl)benzoate
Übersicht
Beschreibung
Methyl 3-(morpholinosulfonyl)benzoate is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol. This compound is also known as MMSB or MSB and has a molecular weight of 327.36 g/mol.
Wissenschaftliche Forschungsanwendungen
Metabolic Fate and Drug Testing
- Methyl 3-(morpholinosulfonyl)benzoate, specifically in the form of QMMSB, has been studied for its metabolic fate. The study identified in vitro phase I and II metabolites of QMMSB, suggesting the importance of ester hydrolysis in its metabolism. CYP2C8, CYP2C9, CYP3A4, and CYP3A5 isozymes were involved in hydroxylation processes, indicating a low probability of drug-drug interactions due to CYP inhibition (Richter et al., 2022).
Antiproliferative Activity in Cancer Treatment
- A compound structurally related to this compound, GN39482, showed promising antiproliferative activity towards human cancer cells. MorphoBase and ChemProteoBase profiling analyses classified compound 6m (GN39482) as a tubulin inhibitor, which could be a key factor in its antiproliferative activity (Minegishi et al., 2015).
Molecular Structure Identification
- The identification of compounds structurally related to this compound, such as 3-[(2-morpholinoethylimino)methyl]benzene-1,2-diol, was conducted using density functional theory. This study provided detailed insights into the molecular structure, vibrational frequencies, and thermodynamic properties (Parlak et al., 2011).
Hepatitis B Inhibitor
- Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, a derivative of this compound, has been evaluated as a potential inhibitor of hepatitis B. The compound showed nanomolar inhibitory activity against HBV in vitro (Ivachtchenko et al., 2019).
Eigenschaften
IUPAC Name |
methyl 3-morpholin-4-ylsulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-17-12(14)10-3-2-4-11(9-10)19(15,16)13-5-7-18-8-6-13/h2-4,9H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGQOQZEMROKPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(benzyloxy)phenyl]-2-methyl-1H-benzimidazole-5-carboxylic acid](/img/structure/B2415568.png)
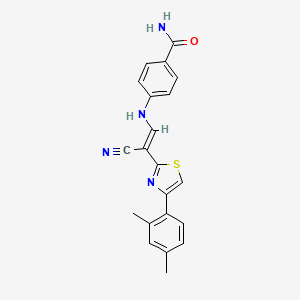
![7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B2415570.png)

![4-[(Cyclohexylthio)methyl]benzoic acid](/img/structure/B2415574.png)
![tert-Butyl 1,3-dioxopyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B2415577.png)
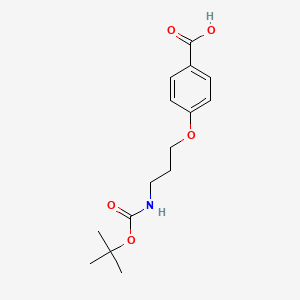
![8,10-dimethyl-N-(3-morpholinopropyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2415579.png)
